molecular formula C10H16N2O8 B8803695 Edds CAS No. 186459-75-6

Edds

Cat. No.: B8803695
CAS No.: 186459-75-6
M. Wt: 292.24 g/mol
InChI Key: VKZRWSNIWNFCIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Aspartic acid, N,N’-1,2-ethanediylbis- is a compound with the molecular formula C10H13N2Na3O8. It is also known as trisodium ethylenediamine disuccinate. This compound is a derivative of L-aspartic acid and is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Aspartic acid, N,N’-1,2-ethanediylbis- is synthesized through the condensation of ethylenediamine and succinic acid, followed by the addition of sodium hydroxide to form the trisodium salt. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of L-Aspartic acid, N,N’-1,2-ethanediylbis- involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving additional purification steps such as crystallization or filtration to remove impurities .

Chemical Reactions Analysis

Types of Reactions

L-Aspartic acid, N,N’-1,2-ethanediylbis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of L-Aspartic acid, N,N’-1,2-ethanediylbis- include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of L-Aspartic acid, N,N’-1,2-ethanediylbis- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Mechanism of Action

The mechanism of action of L-Aspartic acid, N,N’-1,2-ethanediylbis- primarily involves its ability to chelate metal ions. By binding to metal ions such as calcium and iron, it prevents these ions from participating in undesirable reactions. This chelation process is crucial in various applications, including stabilizing formulations and enhancing the efficacy of active ingredients .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Aspartic acid, N,N’-1,2-ethanediylbis- is unique due to its specific structure, which allows for effective chelation of metal ions while being biodegradable and less toxic compared to some other chelating agents. This makes it a preferred choice in applications where environmental and safety considerations are paramount .

Properties

CAS No.

186459-75-6

Molecular Formula

C10H16N2O8

Molecular Weight

292.24 g/mol

IUPAC Name

2-[2-(1,2-dicarboxyethylamino)ethylamino]butanedioic acid

InChI

InChI=1S/C10H16N2O8/c13-7(14)3-5(9(17)18)11-1-2-12-6(10(19)20)4-8(15)16/h5-6,11-12H,1-4H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)

InChI Key

VKZRWSNIWNFCIQ-UHFFFAOYSA-N

Canonical SMILES

C(CNC(CC(=O)O)C(=O)O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A beaker was charged with maleic acid (120.5 g, 1.03 mole); deionized water (120 g); and 50 percent aqueous NaOH (167 g, 2.08 mole). The mixture was stirred until dissolution occurred; the resulting solution was transferred to a 1-liter, stainless-steel autoclave, using 40 g deionized water as a rinse. Ethylenediamine (31.0 g, 0.51 mole) was added over a ten-minute period; and the autoclave was sealed. The mixture was stirred and heated at 140° C. for nine hours and then allowed to cool to ambient temperature. The product solution was acidified to a pH of about 2 with 37 percent aqueous HCl, resulting in the precipitation of racemic/meso EDDS acid. When the precipitation was complete, the product was removed by filtration; washed with deionized water (2×300 mL); and dried overnight under vacuum at 60° C. The yield of EDDS acid, shown to be pure by 1H- and 13C-nmr, was 108 g (0.37 mole, 72 percent).
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120.5 g
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167 g
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steel
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31 g
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120 g
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